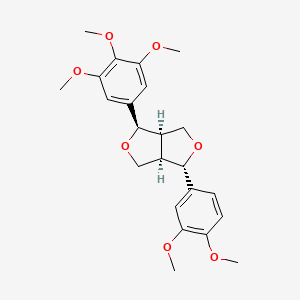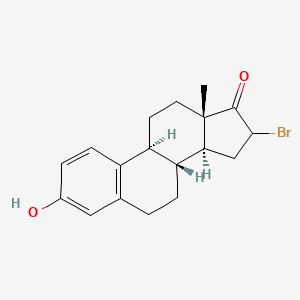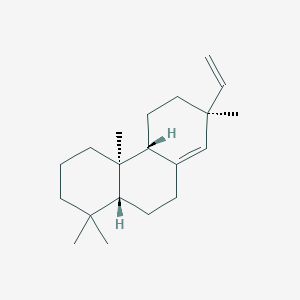![molecular formula C32H34O10 B1252149 (3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one](/img/structure/B1252149.png)
(3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one is a naturally occurring xanthone dimer, primarily isolated from fungi. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one involves the dimerization of monomeric xanthones. This process typically requires specific reaction conditions, including the presence of catalysts and controlled temperatures. The exact synthetic route may vary, but it generally involves the formation of a biaryl linkage between two xanthone units .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advancements in synthetic chemistry may pave the way for more efficient production methods in the future .
化学反応の分析
Types of Reactions
(3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of reduced xanthone derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the biological activity of the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted xanthone derivatives.
科学的研究の応用
(3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the dimerization of xanthones and the synthesis of complex natural products.
Biology: It is used to investigate the biological activities of xanthone dimers, including their antimicrobial and antifungal properties.
Industry: Its unique structure and biological activities make it a candidate for developing new fungicides and other agrochemicals
作用機序
The mechanism of action of (3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one involves its interaction with specific molecular targets and pathways. It exerts its effects by disrupting the integrity of cell membranes, inhibiting protein synthesis, and blocking chitin synthesis. These actions lead to the inhibition of fungal growth and the reduction of disease symptoms .
類似化合物との比較
Similar Compounds
Ascherxanthone B: A closely related compound with similar antifungal properties but slightly different structural features.
Chrysoxanthone: Another xanthone dimer with distinct biological activities.
Dicerandrols A–C: Xanthone dimers with notable antimicrobial properties
Uniqueness of (3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one
This compound is unique due to its specific dimeric structure and the presence of particular functional groups that contribute to its biological activities. Its ability to inhibit the growth of specific fungal pathogens sets it apart from other xanthone dimers .
特性
分子式 |
C32H34O10 |
|---|---|
分子量 |
578.6 g/mol |
IUPAC名 |
(3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one |
InChI |
InChI=1S/C32H34O10/c1-13-11-19-23(25(33)15-7-9-17(39-5)29(37)31(15,3)41-19)27(35)21(13)22-14(2)12-20-24(28(22)36)26(34)16-8-10-18(40-6)30(38)32(16,4)42-20/h7-8,11-12,17-18,29-30,35-38H,9-10H2,1-6H3/t17-,18-,29+,30+,31+,32+/m0/s1 |
InChIキー |
RLBXNYCARFXYIU-RIJKSYFQSA-N |
異性体SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)O[C@]5([C@@H]([C@H](CC=C5C4=O)OC)O)C)O)O)C(=O)C6=CC[C@@H]([C@H]([C@@]6(O2)C)O)OC |
正規SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(C(CC=C5C4=O)OC)O)C)O)O)C(=O)C6=CCC(C(C6(O2)C)O)OC |
同義語 |
ascherxanthone A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


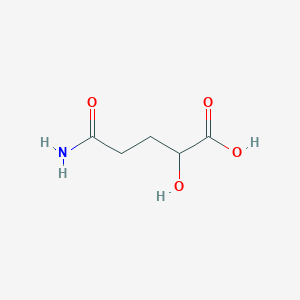
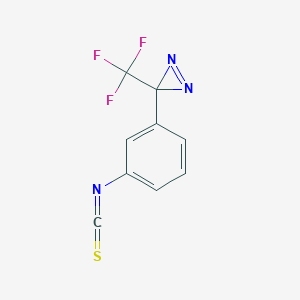
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252070.png)
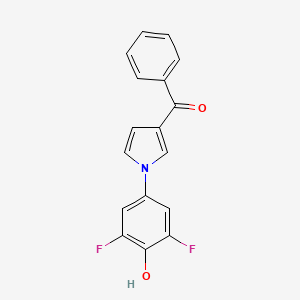
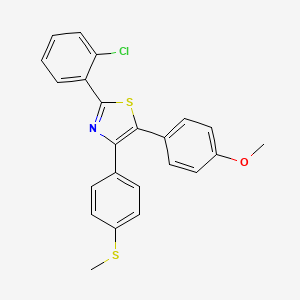
![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1252075.png)
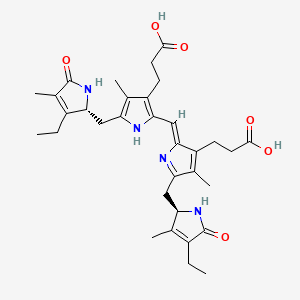
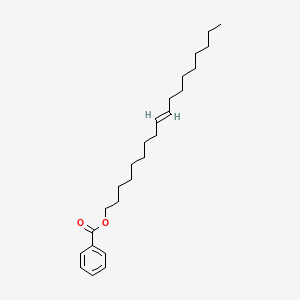
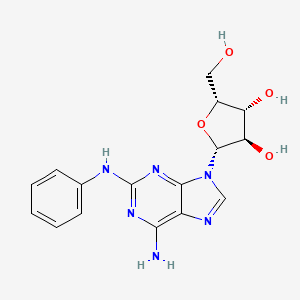
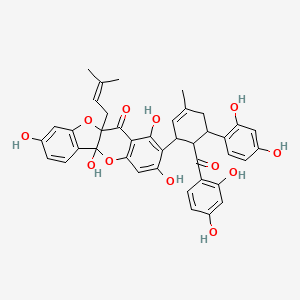
![4-[2-Methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1252086.png)
